

Head-to-Head on hERG: A Comparative Analysis of Cisapride and Tegaserod

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Compound of Interest					
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For researchers, scientists, and drug development professionals, understanding the cardiac liability of compounds is paramount. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical gatekeeper of cardiac repolarization, and its unintended blockade by non-cardiac drugs can lead to life-threatening arrhythmias. This guide provides a detailed head-to-head comparison of two gastrointestinal prokinetic agents, cisapride and tegaserod, and their effects on hERG channels, supported by experimental data.

Cisapride, a once widely used promotility agent, was largely withdrawn from the market due to its association with QT prolongation and Torsades de Pointes (TdP), a direct consequence of its high-affinity blockade of the hERG channel. In stark contrast, tegaserod, a selective serotonin-4 (5-HT4) receptor agonist, exhibits a significantly lower propensity for hERG channel inhibition. This comparative analysis will delve into the quantitative differences in their hERG blocking potency, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for assessing these critical drug-channel interactions.

Quantitative Comparison of hERG Channel Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug's effect. The data overwhelmingly demonstrates that cisapride is a potent blocker of the hERG channel, with IC50 values consistently in the nanomolar (nM) range. Tegaserod, on the other hand, inhibits hERG channels at significantly higher concentrations, in the micromolar



 (μM) range, indicating a much lower risk of clinically relevant hERG-related cardiotoxicity at therapeutic doses.

Drug	IC50 (nM)	Cell Line	Temperatur e (°C)	Voltage Protocol	Reference
Cisapride	6.5	HEK293	22	Step	[1]
16.4	CHO-K1	20-22	Step	[2]	
23.6	CHO-K1	37	Step	[2]	
44.5	Mammalian Cells	Not Specified	Step (-40mV tail)	[3]	•
6.7	Mammalian Cells	Not Specified	Step (+20mV prolonged)	[3]	•
Tegaserod	13,000	Not Specified	Not Specified	Not Specified	[4]

Table 1: Comparative IC50 Values for hERG Channel Blockade. This table summarizes the IC50 values for cisapride and tegaserod from various electrophysiological studies. The significantly lower IC50 values for cisapride highlight its high potency as a hERG channel blocker compared to tegaserod.

Mechanism of hERG Channel Interaction

The interaction of these drugs with the hERG channel extends beyond simple pore plugging. The mechanism of blockade for cisapride is complex and state-dependent, contributing to its proarrhythmic potential.

Cisapride:

- High-Affinity Blocker: Cisapride physically obstructs the pore of the hERG channel, preventing the efflux of potassium ions necessary for cardiac repolarization.
- State-Dependent Binding: Its blocking action is not constant but is influenced by the conformational state of the channel. Cisapride exhibits a preferential affinity for the open







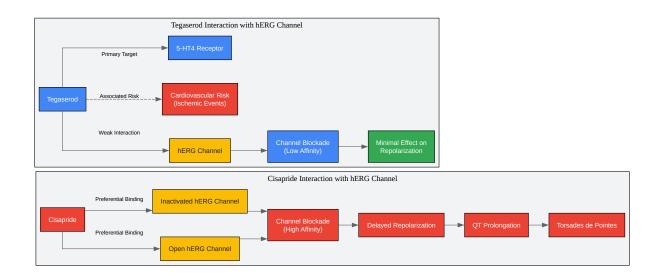
and/or inactivated states of the hERG channel.[2] This means the block is more pronounced when the channels are actively participating in the action potential.

- Voltage-Dependence: The degree of block by cisapride increases at more positive membrane potentials.[1][5]
- Time- and Frequency-Dependence: The inhibitory effect of cisapride is enhanced with longer depolarizing pulses and at higher stimulation frequencies.[2] This "use-dependent" block can lead to an accumulation of effect at faster heart rates, paradoxically increasing arrhythmia risk when the heart is stressed. The molecular basis for this high-affinity interaction involves specific aromatic amino acid residues, namely Tyrosine-652 and Phenylalanine-656, located in the S6 domain of the channel pore.[6]

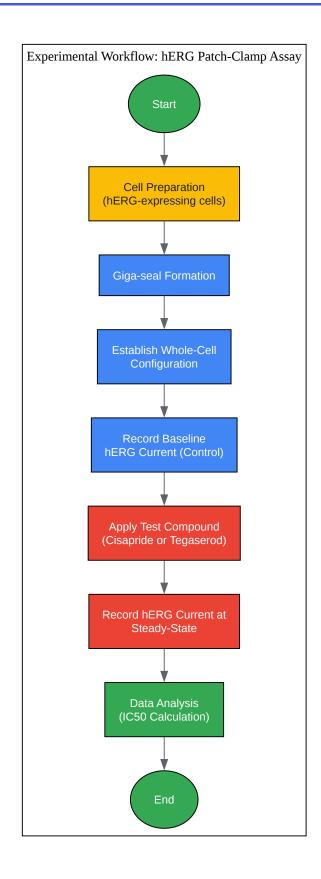
Tegaserod:

- Low-Affinity Blocker: Tegaserod's interaction with the hERG channel is significantly weaker than that of cisapride. Inhibition is only observed at micromolar concentrations, which are substantially higher than the plasma concentrations achieved at therapeutic doses.[4]
- Mechanism of Cardiovascular Effects: The cardiovascular concerns that led to the temporary withdrawal of tegaserod were primarily related to ischemic events, not QT prolongation.[7][8] Subsequent analyses have suggested that for a specific patient population (women <65 with IBS-C and no more than one cardiovascular risk factor), the benefits of tegaserod may outweigh the risks.[7] While tegaserod can interact with other serotonin receptors, its effect on the hERG channel is not considered a primary mechanism of cardiac adverse events.[9]
 [10]









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References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. Re-evaluation of the Cardiovascular Safety Profile of Tegaserod: A Review of the Clinical Data PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Closer Look at Cardiovascular Risk Of IBS Drug Tegaserod Reassuring | MDedge [mdedge.com]
- 9. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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